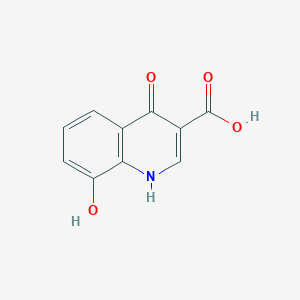

4,8-Dihydroxyquinoline-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

8-hydroxy-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-7-3-1-2-5-8(7)11-4-6(9(5)13)10(14)15/h1-4,12H,(H,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURCHKMSMFNOBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407614 | |

| Record name | 4,8-Dihydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131580-58-9 | |

| Record name | 4,8-Dihydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4,8 Dihydroxyquinoline 3 Carboxylic Acid

Gould-Jacobs Reaction and Modified Cyclization Approaches for the Quinoline (B57606) Core

The cornerstone for the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives is the Gould-Jacobs reaction, a robust and widely utilized method for constructing the quinoline nucleus. wikipedia.orgmdpi.com This reaction sequence typically begins with the condensation of an aniline (B41778) derivative with diethyl ethoxymethylenemalonate (DEEM) or a similar malonic ester derivative. wikipedia.org The resulting intermediate, an anilinomethylenemalonate, undergoes a thermal cyclization to form the ethyl ester of the corresponding 4-hydroxyquinoline-3-carboxylic acid. wikipedia.orgresearchgate.net Subsequent hydrolysis of the ester furnishes the desired carboxylic acid. wikipedia.org

To synthesize 4,8-dihydroxyquinoline-3-carboxylic acid, a substituted aniline, specifically an o-aminophenol derivative, is required as the starting material. The reaction proceeds through the initial formation of an intermediate, which then undergoes a high-temperature intramolecular cyclization to yield the quinoline ring system. wikipedia.org The final step is the saponification of the ester group to the carboxylic acid. wikipedia.org

Modifications to the classical Gould-Jacobs reaction have been explored to improve yields and reaction conditions. One significant advancement is the use of microwave irradiation. researchgate.netconicet.gov.arasianpubs.org Microwave-assisted synthesis can dramatically reduce reaction times and, in some cases, improve yields for both the initial condensation and the subsequent cyclization steps. researchgate.netconicet.gov.ar These methods offer a more efficient and "greener" alternative to traditional heating. semanticscholar.org One-pot procedures, where the intermediate anilinomethylenemalonate is not isolated, have also been developed to streamline the synthesis of quinolone-3-carboxylates. conicet.gov.ar

The general reaction conditions for the key steps in the Gould-Jacobs synthesis of 4,8-dihydroxyquinoline-3-carboxylic acid are summarized in the table below.

| Step | Reagents and Conditions | Product |

| Condensation | o-Aminophenol derivative, Diethyl ethoxymethylenemalonate (DEEM), Heat (conventional or microwave) | Diethyl 2-(((2-hydroxyphenyl)amino)methylene)malonate |

| Cyclization | High-boiling solvent (e.g., Dowtherm A), Heat (240-260 °C) | Ethyl 4,8-dihydroxyquinoline-3-carboxylate |

| Hydrolysis | Aqueous base (e.g., NaOH or KOH), Heat | 4,8-Dihydroxyquinoline-3-carboxylic acid |

Regioselective Functionalization and Derivatization Strategies

The 4,8-dihydroxyquinoline-3-carboxylic acid scaffold possesses multiple reactive sites, allowing for a diverse range of chemical transformations. The regioselectivity of these reactions is dictated by the electronic properties of the quinoline ring system and the directing effects of the existing substituents.

Esterification and Hydrolysis Processes

The carboxylic acid group at the C-3 position is a key handle for derivatization, most commonly through esterification. Standard esterification methods, such as the Fischer esterification involving reaction with an alcohol in the presence of an acid catalyst, can be employed. google.com More advanced and milder methods utilize coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). ucl.ac.be These methods are often preferred for more sensitive substrates.

Conversely, the hydrolysis of the corresponding esters back to the carboxylic acid is a fundamental transformation. This is typically achieved through base-catalyzed hydrolysis, often by refluxing the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. conicet.gov.archemicalbook.com Acid-catalyzed hydrolysis is also possible but is less commonly used for this class of compounds. ucl.ac.be

| Transformation | Reagents and Conditions |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄), Heat |

| Alcohol, DCC, DMAP, Aprotic solvent | |

| Hydrolysis | Aqueous NaOH or KOH, Ethanol, Reflux |

Alkylation and Arylation Reactions

The nitrogen atom at position 1 and the carbon atoms of the quinoline ring can undergo alkylation and arylation, respectively. N-alkylation at the 1-position is a common modification in the synthesis of quinolone-based therapeutic agents. researchgate.net This reaction typically proceeds by treating the quinolone with an alkyl halide in the presence of a base.

The arylation of the quinoline core is a more complex transformation. Regioselective C-H arylation has been achieved, with the position of substitution being highly dependent on the directing groups present on the quinoline ring. For instance, Ru(II)-catalyzed C8-arylation of quinoline N-oxides with arylboronic acids has been reported. researchgate.net Palladium-catalyzed Suzuki cross-coupling reactions of halogenated quinolines with arylboronic acids are also a powerful tool for introducing aryl groups. organic-chemistry.org

Halogenation and Nitro-Substituent Introduction

The introduction of halogen and nitro groups onto the quinoline ring is a crucial step for further functionalization. The electronic nature of the 4,8-dihydroxyquinoline-3-carboxylic acid scaffold, with the electron-donating hydroxyl group at C-8, directs electrophilic substitution primarily to the C-5 and C-7 positions.

Studies on the bromination of 8-hydroxyquinoline (B1678124) have shown that the reaction with bromine in various solvents can lead to a mixture of 5-bromo, 7-bromo, and 5,7-dibromo derivatives. acgpubs.orgresearchgate.net The reaction conditions can be tuned to favor mono- or di-substitution. acgpubs.org Similarly, chlorination of 8-hydroxyquinoline can yield 5,7-dichloro-8-hydroxyquinoline. google.comresearchgate.net

Nitration of 8-hydroxyquinoline with dilute nitric acid has been shown to produce 5,7-dinitro-8-hydroxyquinoline. pw.edu.pl The presence of nitrous acid can facilitate this reaction. pw.edu.pl It is important to note that these functionalizations are often performed on the 8-hydroxyquinoline core before the construction of the full 4,8-dihydroxyquinoline-3-carboxylic acid, as the presence of multiple activating and deactivating groups can complicate the regioselectivity.

| Reaction | Reagents | Typical Products |

| Bromination | Br₂ in various solvents (e.g., CH₃CN, AcOH) | 5-bromo, 7-bromo, and 5,7-dibromo derivatives |

| Chlorination | Cl₂ in various solvents (e.g., HCl, CCl₄) | 5,7-dichloro derivatives |

| Nitration | Dilute HNO₃, NaNO₂ | 5,7-dinitro derivatives |

Azo Coupling Reactions for Extended Conjugated Systems

The electron-rich nature of the 8-hydroxyquinoline moiety makes it an excellent substrate for azo coupling reactions, leading to the formation of extended conjugated systems with potential applications as dyes and pigments. derpharmachemica.comresearchgate.net The reaction involves the electrophilic attack of a diazonium salt on the activated aromatic ring. acgpubs.org

For 8-hydroxyquinoline derivatives, the azo coupling typically occurs at the C-5 or C-7 position, which is activated by the hydroxyl group at C-8. researchgate.netmdpi.com The reaction is generally carried out in an alkaline medium to generate the more nucleophilic phenoxide ion. mdpi.com The choice of diazonium salt and reaction conditions can influence the position of coupling and the properties of the resulting azo dye. derpharmachemica.com

Green Chemistry Approaches and Sustainable Synthesis Protocols

In recent years, there has been a significant shift towards the development of more environmentally benign and sustainable synthetic methods in organic chemistry. semanticscholar.org For the synthesis of quinoline derivatives, including 4,8-dihydroxyquinoline-3-carboxylic acid, several green chemistry approaches have been explored.

As mentioned earlier, microwave-assisted synthesis offers a significant advantage over conventional heating by reducing reaction times, energy consumption, and often the use of hazardous solvents. researchgate.netconicet.gov.arasianpubs.org

The use of ionic liquids as recyclable solvents and catalysts has also gained attention in quinoline synthesis. mdpi.comsemanticscholar.orgresearchgate.net Ionic liquids can offer improved reaction rates and selectivities while being non-volatile and thermally stable. mdpi.comsemanticscholar.org

Furthermore, one-pot multicomponent reactions, such as the Doebner reaction, provide a highly efficient and atom-economical route to quinoline-4-carboxylic acids. researchgate.netnih.gov These reactions, where multiple starting materials react in a single synthetic operation, reduce the need for purification of intermediates and minimize waste generation. researchgate.net The use of water as a solvent in these reactions further enhances their green credentials. researchgate.net

Multi-Component Reactions and Combinatorial Library Design

Multi-component reactions such as the Ugi and Passerini reactions are powerful tools for the construction of chemical libraries. researchgate.netfrontiersin.org These reactions allow for the combination of three or more reactants in a single step to produce a product that contains portions of all the starting materials. This approach is particularly well-suited for generating large collections of structurally related molecules for high-throughput screening. frontiersin.org

The quinoline-3-carboxylic acid moiety is a recognized pharmacophore and has been incorporated into various MCR-based synthetic strategies. iscbindia.comethernet.edu.et While the direct application of 4,8-dihydroxyquinoline-3-carboxylic acid in well-documented Ugi or Passerini reactions for combinatorial library generation is not extensively detailed in readily available literature, the general principles of these reactions provide a clear blueprint for its potential use.

The Passerini Reaction:

The Passerini three-component reaction (P-3CR) typically involves a carboxylic acid, a ketone or aldehyde, and an isocyanide to form an α-acyloxy carboxamide. The reaction proceeds rapidly, especially in aprotic solvents, and is known for its high functional group tolerance. iscbindia.com

The general mechanism is believed to involve the formation of a hydrogen-bonded complex between the carboxylic acid and the carbonyl compound, which then reacts with the isocyanide. This is followed by an intramolecular acyl transfer to yield the final product.

Hypothetical Application in a Passerini Reaction:

In a hypothetical scenario, 4,8-dihydroxyquinoline-3-carboxylic acid could serve as the carboxylic acid component. By reacting it with a diverse set of aldehydes and isocyanides, a library of α-acyloxy carboxamide derivatives could be synthesized. The variability in the aldehyde and isocyanide inputs would allow for systematic exploration of the chemical space around the core quinoline scaffold.

Table 1: Hypothetical Reactants for a Passerini-based Combinatorial Library of 4,8-Dihydroxyquinoline-3-carboxylic Acid Derivatives

| Component | Example Reactants |

| Carboxylic Acid | 4,8-Dihydroxyquinoline-3-carboxylic acid |

| Aldehydes | Benzaldehyde, 4-Chlorobenzaldehyde, 2-Naphthaldehyde, Cyclohexanecarboxaldehyde |

| Isocyanides | Cyclohexyl isocyanide, Benzyl isocyanide, tert-Butyl isocyanide |

The Ugi Reaction:

The Ugi four-component reaction (U-4CR) is another cornerstone of combinatorial chemistry, combining a carboxylic acid, an amine, a ketone or aldehyde, and an isocyanide to produce a bis-amide. This reaction is highly efficient and allows for the introduction of four points of diversity in a single operation. researchgate.net

The mechanism typically begins with the formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid. The isocyanide adds to the iminium ion, followed by the addition of the carboxylate anion and a subsequent Mumm rearrangement to give the stable α-acylamino amide product.

Hypothetical Application in an Ugi Reaction:

Leveraging 4,8-dihydroxyquinoline-3-carboxylic acid in an Ugi reaction would enable the creation of a diverse library of peptidomimetic structures. By varying the amine, carbonyl, and isocyanide components, a vast number of unique compounds can be generated.

Table 2: Hypothetical Reactants for an Ugi-based Combinatorial Library of 4,8-Dihydroxyquinoline-3-carboxylic Acid Derivatives

| Component | Example Reactants |

| Carboxylic Acid | 4,8-Dihydroxyquinoline-3-carboxylic acid |

| Amines | Aniline, Benzylamine, Piperidine |

| Aldehydes/Ketones | Acetone, Cyclohexanone, Benzaldehyde |

| Isocyanides | tert-Butyl isocyanide, Cyclohexyl isocyanide, 1-(tert-Butoxycarbonyl)piperazine |

While specific, documented examples of large-scale combinatorial libraries generated from 4,8-dihydroxyquinoline-3-carboxylic acid using these MCRs are not prevalent in the surveyed literature, the foundational principles of MCRs strongly support the feasibility and potential of such synthetic endeavors. The creation of such libraries would be a valuable step in the exploration of new chemical entities for various therapeutic targets.

Advanced Spectroscopic and Computational Investigations of 4,8 Dihydroxyquinoline 3 Carboxylic Acid and Its Derivatives

High-Resolution Spectroscopic Characterization Techniques (NMR, IR, UV-Vis, Mass Spectrometry, X-ray Diffraction)

Spectroscopic techniques are indispensable for confirming the molecular structure of 4,8-dihydroxyquinoline-3-carboxylic acid and its derivatives. Each method provides unique insights into the molecule's atomic arrangement and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the carbon framework and proton environments. In ¹H NMR, the proton of the carboxylic acid (–COOH) is typically the most deshielded, appearing as a broad singlet far downfield, often in the 10-13 ppm region, due to strong hydrogen bonding. researchgate.net The protons of the hydroxyl groups (–OH) also exhibit broad signals, with their chemical shifts being sensitive to solvent and concentration. Aromatic protons on the quinoline (B57606) ring would appear in the 7-9 ppm range, with their specific shifts and coupling patterns dependent on the substitution pattern. Protons on carbons adjacent to the carboxylic acid group are typically found in the 2-3 ppm range. researchgate.net In ¹³C NMR, the carboxyl carbon is highly deshielded, absorbing in the 165-185 ppm range. researchgate.net The carbon atoms of the quinoline ring would produce a series of signals in the aromatic region (approx. 110-150 ppm), while the carbons bearing the hydroxyl groups would be shifted further downfield.

| Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 165 - 185 |

| Aromatic (Quinoline Ring) | 7.0 - 9.0 | 110 - 150 |

| Hydroxyl (-OH) | Variable (Broad) | N/A |

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. For 4,8-dihydroxyquinoline-3-carboxylic acid, the IR spectrum would be dominated by a very broad O–H stretching absorption from 2500 to 3300 cm⁻¹, which arises from the hydrogen-bonded carboxylic acid dimer and the phenolic hydroxyl groups. researchgate.netosti.gov The carbonyl (C=O) stretching vibration of the carboxylic acid typically appears as a strong band between 1710 and 1760 cm⁻¹. libretexts.org The quinolone form, if present as a tautomer, would show a pyridone carbonyl stretch around 1620-1640 cm⁻¹. researchgate.net Additional characteristic bands for C=C and C-N stretching within the aromatic quinoline system would be observed in the 1450-1600 cm⁻¹ region.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance |

| O–H Stretch (Carboxylic & Phenolic) | 2500 - 3300 | Very Broad, Strong |

| C=O Stretch (Carboxylic Acid) | 1710 - 1760 | Strong |

| C=O Stretch (Pyridone) | 1620 - 1640 | Strong |

| C=C/C=N Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

UV-Vis Spectroscopy provides information about the electronic transitions within the molecule. Quinoline derivatives are known to be chromophoric. The UV-Vis spectrum of 4,8-dihydroxyquinoline-3-carboxylic acid is expected to show multiple absorption bands due to π-π* transitions within the extended aromatic system. rsc.org While unconjugated carboxylic acids absorb around 210 nm, the quinoline core shifts this significantly. researchgate.net 8-hydroxyquinoline (B1678124) itself is weakly fluorescent, but its fluorescence emission is greatly enhanced upon chelation with metal ions, a property attributed to increased molecular rigidity. rroij.comsemanticscholar.org

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, which aids in structural elucidation. For quinoline carboxylic acids, a common fragmentation pathway involves the loss of the carboxyl group (a loss of 45 mass units, [M-COOH]⁺) or carbon dioxide (a loss of 44 mass units, [M-CO₂]⁺•). chempap.orgchemicalpapers.com Another characteristic fragmentation for quinoline itself is the expulsion of an HCN molecule, which may also be observed in its derivatives. chempap.orgrsc.org High-resolution mass spectrometry can provide the exact mass, confirming the molecular formula.

X-ray Diffraction analysis of single crystals is the definitive method for determining the three-dimensional atomic arrangement in the solid state. For 8-hydroxyquinoline and its derivatives, X-ray studies have revealed planar molecular structures and detailed information about intermolecular interactions, such as hydrogen bonding. nih.govnih.gov For instance, studies on a polymorph of 8-hydroxyquinoline showed the formation of centrosymmetric dimers in the crystal lattice through O—H···N hydrogen bonds. nih.gov Such an analysis for 4,8-dihydroxyquinoline-3-carboxylic acid would precisely define bond lengths, bond angles, and the crystal packing arrangement.

Quantum Chemical Calculations and Electronic Structure Analysis

Computational chemistry provides a powerful lens for examining the electronic structure and reactivity of molecules, complementing experimental findings.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. rsc.orgresearchgate.net For quinoline derivatives, DFT calculations are employed to optimize the molecular geometry, predicting bond lengths and angles with high accuracy. researchgate.net These calculations can also determine electronic properties such as the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule, which are crucial for predicting reactivity and intermolecular interactions. rsc.org For a molecule like 4,8-dihydroxyquinoline-3-carboxylic acid, the MEP would likely show negative potential around the electronegative oxygen and nitrogen atoms and positive potential near the hydroxyl and carboxylic acid hydrogens.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.orgresearchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. nih.gov The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. rsc.org A small HOMO-LUMO gap suggests high reactivity. researchgate.net For quinoline derivatives, FMO analysis shows that the HOMO and LUMO are typically delocalized over the aromatic ring system. arabjchem.orgresearchgate.net

| Parameter | Significance |

| HOMO Energy | Relates to electron-donating ability (nucleophilicity) |

| LUMO Energy | Relates to electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and kinetic stability |

Electrochemistry and Spectroelectrochemistry for Redox Behavior

The redox behavior of 4,8-dihydroxyquinoline-3-carboxylic acid can be investigated using techniques like cyclic voltammetry (CV). Studies on bioactive hydroxyquinolines show that they undergo oxidation processes. acs.orgacs.org The oxidation potential is influenced by the substitution pattern on the quinoline ring. acs.org For example, the presence of a carboxylic acid group does not fundamentally alter the oxidation mechanism of the hydroxyquinoline core. acs.orgacs.org In aprotic solvents, the electrochemical oxidation of hydroxyquinolines can be a complex process involving multiple electron and proton transfers. acs.orgacs.orgelectrochemsci.org Spectroelectrochemistry, which combines UV-Vis or IR spectroscopy with electrochemical measurements, can be used to identify the transient species formed during these redox reactions. acs.orgacs.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. acs.orgmdpi.com For a flexible molecule like 4,8-dihydroxyquinoline-3-carboxylic acid, MD simulations can explore its conformational space, identifying the most stable arrangements of its rotatable bonds (e.g., the C-C bond connecting the carboxylic acid group). mdpi.com When studying the interaction of the molecule with a biological target, such as an enzyme, MD simulations can provide insights into the stability of the ligand-protein complex, the specific intermolecular interactions (like hydrogen bonds and π-π stacking), and the dynamic behavior of the ligand within the binding site. arabjchem.orgmdpi.comdoi.orgnih.gov These simulations are often performed in a simulated aqueous environment to mimic physiological conditions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). nih.govmdpi.com For a series of quinoline derivatives, a QSAR model can be developed to predict their therapeutic efficacy based on a set of calculated molecular descriptors (e.g., steric, electronic, and hydrophobic parameters). nih.govnih.govresearchgate.net These models are built using a "training set" of compounds with known activities and then validated using a "test set." mdpi.com The resulting models and their graphical representations (contour maps) can highlight which structural features are beneficial or detrimental to the desired activity, thereby guiding the design of new, more potent analogues. nih.govnih.govnih.govaminer.cn Similarly, QSPR models can predict properties like solubility or toxicity, which are critical in drug development. mdpi.com

Elucidation of Biological Activities and Molecular Mechanisms of Action for 4,8 Dihydroxyquinoline 3 Carboxylic Acid

Antimicrobial and Antibacterial Mechanisms

Derivatives of 4,8-dihydroxyquinoline-3-carboxylic acid have demonstrated notable antimicrobial and antibacterial properties. Their mechanisms of action are multifaceted, primarily involving the inhibition of essential bacterial enzymes and the disruption of cellular integrity.

A primary mechanism by which quinoline (B57606) derivatives exert their antibacterial effect is through the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. eco-vector.com These enzymes are crucial for bacterial DNA replication, repair, and recombination, making them excellent targets for antimicrobial agents. DNA gyrase introduces negative supercoils into the bacterial DNA, a process essential for the initiation of replication. Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication.

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Novobiocin | DNA Gyrase | 26 |

The integrity of the bacterial cell wall is paramount for survival, protecting the cell from osmotic stress and maintaining its shape. The primary component of the bacterial cell wall is peptidoglycan, a polymer of sugars and amino acids. nih.gov The biosynthesis of peptidoglycan is a complex process involving numerous enzymatic steps, which can be targeted by antimicrobial agents. nih.gov While direct evidence for 4,8-dihydroxyquinoline-3-carboxylic acid inhibiting specific enzymes in this pathway is limited, some studies on quinoline derivatives suggest an impact on cell wall integrity. It is hypothesized that these compounds may interfere with the enzymes responsible for the synthesis and cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.

The emergence of multidrug-resistant (MDR) bacterial strains poses a significant global health threat. Research into novel antimicrobial agents is crucial to combat these pathogens. Derivatives of 8-hydroxyquinoline (B1678124) have shown promising activity against various MDR bacteria. For example, a study on substituted hexahydro nih.govnih.govdiazepino[2,3-h]quinoline-9-carboxylic acid, a related 4-oxoquinoline-3-carboxylic acid derivative, demonstrated significant activity against Staphylococcus aureus and Bacillus subtilis. nih.gov The minimum inhibitory concentration (MIC) is a key measure of a compound's effectiveness against a specific microorganism. nih.govnih.gov

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivative | S. aureus | 0.39 |

| B. subtilis | 0.78 |

Anticancer and Antiproliferative Mechanisms

In addition to their antimicrobial properties, quinoline derivatives have been investigated for their potential as anticancer agents. Their antiproliferative effects are mediated through the inhibition of key enzymes involved in cell signaling and DNA metabolism.

Protein tyrosine kinases (PTKs) are a family of enzymes that play a critical role in cellular signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of PTK activity is a hallmark of many cancers, making them attractive targets for cancer therapy. Certain derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, a serine/threonine protein kinase with numerous substrates involved in cell growth and proliferation. nih.govresearchgate.net The inhibitory activity of these compounds is typically quantified by their IC50 values. Studies on a series of 3-quinoline carboxylic acid derivatives have identified compounds with IC50 values in the low micromolar range against protein kinase CK2. nih.gov For instance, the most active inhibitors were found among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives, with IC50 values as low as 0.65 µM. nih.gov

| Compound Class | IC50 Range (µM) |

|---|---|

| Tetrazolo-quinoline-4-carboxylic acid derivatives | 0.65 - 18.2 |

| 2-aminoquinoline-3-carboxylic acid derivatives | 0.65 - 18.2 |

DNA2 is a helicase/nuclease that plays a crucial role in DNA replication and repair, particularly in the processing of Okazaki fragments and the repair of DNA double-strand breaks through homologous recombination. nih.gov Cancer cells often exhibit increased replication stress, making them more reliant on DNA repair pathways involving enzymes like DNA2 for survival. nih.gov Therefore, inhibiting DNA2 has emerged as a potential therapeutic strategy to selectively target cancer cells. While direct inhibition of DNA2 by 4,8-dihydroxyquinoline-3-carboxylic acid has not been explicitly demonstrated, the antiproliferative activity of quinoline derivatives against various cancer cell lines suggests that interference with DNA metabolism could be a contributing mechanism. nih.govnih.gov The antiproliferative efficacy is often measured by the IC50 value, which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. For example, certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have shown potent antiproliferative activity against various leukemic cell lines. frontiersin.orgnih.gov

| Cell Line | IC50 (µM) |

|---|---|

| THP-1 | 0.87 |

| MOLM-13 | 0.98 |

| SEM | 1.79 |

| MV4-11 | 1.90 |

c-Myc/Max/DNA Complex Formation Inhibition

Information directly linking 4,8-Dihydroxyquinoline-3-carboxylic acid to the inhibition of the c-Myc/Max/DNA complex is not available in the current scientific literature. While the inhibition of this transcription factor complex is a significant area of cancer research, studies have focused on other chemical scaffolds.

Role in Angiogenesis and Proteasome Inhibition

While a direct role in angiogenesis has not been established for this specific compound, the 8-hydroxyquinoline (8-OHQ) core structure is strongly implicated in proteasome inhibition through a copper-dependent mechanism. The ubiquitin-proteasome system is crucial for the degradation of proteins that regulate cell cycle, proliferation, and apoptosis, and its over-activity is a hallmark of many cancers.

The proposed mechanism involves the 8-hydroxyquinoline moiety chelating copper ions, forming a lipophilic complex that can be transported into cancer cells. This action significantly increases the intracellular concentration of copper. The resulting 8-OHQ-copper complex is the active agent that inhibits the chymotrypsin-like (CT-like) activity of the proteasome. This inhibition leads to the accumulation of ubiquitinated proteins, triggering cell cycle arrest and inducing apoptosis in cancer cells. Studies on analogues have shown that the ability to bind and transport copper is essential for this proteasome-inhibitory and growth-suppressive activity.

Antiviral Activities, Particularly Anti-HIV-1 Integrase Mechanisms

The quinoline core structure is a well-established pharmacophore in the development of antiviral agents, particularly as inhibitors of HIV-1 integrase (IN). HIV-1 integrase is an essential viral enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for viral replication. Inhibitors of this enzyme, especially those that block the strand transfer (ST) step, are a key component of antiretroviral therapy.

Metal Chelation in Integrase Active Site

The catalytic activity of HIV-1 integrase is dependent on the presence of two divalent magnesium ions (Mg²⁺) within its active site. Many of the most potent integrase strand transfer inhibitors (INSTIs) function by chelating these metal ions. The structure of 4,8-Dihydroxyquinoline-3-carboxylic acid, featuring hydroxyl and carboxylic acid groups, provides the necessary pharmacophoric points (coplanar oxygen atoms) to effectively bind and chelate the Mg²⁺ ions. This chelation competitively blocks the binding of the host DNA to the enzyme's active site, thereby preventing the integration of viral DNA and halting the replication cycle. This metal-binding function is a crucial feature for this class of inhibitors.

Inhibition of Viral Replication

Beyond direct inhibition of viral enzymes like integrase, quinoline carboxylic acids can also inhibit viral replication by targeting host cell factors. One such mechanism is the inhibition of the human enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the production of DNA and RNA. Viruses are highly dependent on the host cell's machinery for replication and have a high demand for pyrimidine nucleotides. By inhibiting DHODH, quinoline carboxylic acids deplete the intracellular pool of pyrimidines, effectively starving the virus of the necessary building blocks for genome replication. This host-targeting approach offers the potential for broad-spectrum antiviral activity against various RNA and DNA viruses and may reduce the likelihood of drug resistance development.

Anti-inflammatory and Antioxidant Properties: Mechanistic Insights

Free-Radical Scavenging Pathways and Oxidation Inhibition

The dihydroxy-substituted quinoline structure is well-suited for antioxidant activity. These compounds can act as potent free-radical scavengers through several mechanisms, primarily involving hydrogen atom transfer (HT) from their phenolic hydroxyl groups to neutralize reactive oxygen species (ROS). Dihydroxybenzoic acids, for example, are known to be excellent scavengers of peroxyl radicals. The presence of multiple hydroxyl groups on the quinoline ring enhances its ability to donate hydrogen atoms and stabilize the resulting radical through resonance.

Studies on related compounds have demonstrated the ability to scavenge various radicals, including 2,2'-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals (·OH). This scavenging activity protects vital biomolecules like DNA and lipids from oxidative damage, which is implicated in numerous chronic diseases. The specific arrangement of the hydroxyl and carboxylic acid groups on the 4,8-Dihydroxyquinoline-3-carboxylic acid molecule is predicted to contribute favorably to its antioxidant and radical-scavenging capabilities.

Data Tables

Table 1: Mechanistic Activities of 4,8-Dihydroxyquinoline-3-carboxylic Acid and Related Compounds

| Biological Activity | Target/Mechanism | Key Findings |

| Proteasome Inhibition | Copper-dependent inhibition of proteasomal chymotrypsin-like activity. | The 8-hydroxyquinoline moiety chelates and transports copper into cells, forming an active complex that inhibits the proteasome, leading to apoptosis. |

| Anti-HIV-1 Activity | Chelation of Mg²⁺ ions in the active site of HIV-1 integrase. | The compound's structure allows it to bind the essential metal cofactors, blocking the strand transfer step of viral DNA integration. |

| Viral Replication Inhibition | Inhibition of host enzyme Dihydroorotate Dehydrogenase (DHODH). | Depletes the cellular pool of pyrimidines, which are essential for viral RNA and DNA synthesis, leading to broad-spectrum antiviral effects. |

| Anti-inflammatory Activity | Down-regulation of T-cell function (observed in related compounds). | Exhibits anti-inflammatory effects distinct from NSAIDs, without inhibiting cyclooxygenase enzymes. |

| Antioxidant Activity | Free-radical scavenging via hydrogen atom transfer (HT). | The dihydroxy structure allows for the neutralization of reactive oxygen species, protecting cells from oxidative damage. |

Neurodegenerative Disease Modulation

The modulation of neurodegenerative diseases represents a significant area of investigation for quinoline derivatives. The core structure of 4,8-dihydroxyquinoline-3-carboxylic acid, particularly the 8-hydroxyquinoline moiety, is recognized for its potential therapeutic applications in conditions such as Alzheimer's and Parkinson's disease. tandfonline.comelsevierpure.com The pathogenesis of these diseases is complex and multifactorial, involving elements like protein misfolding, oxidative stress, and dysregulation of metal ion homeostasis. nih.govmdpi.com Compounds based on the 8-hydroxyquinoline scaffold are being explored as multi-target-directed ligands, capable of addressing several of these pathological processes simultaneously. researchgate.netnih.gov The presence of both a hydroxyl group at the 8-position and a carboxylic acid group at the 3-position on the quinoline ring suggests a capacity for diverse chemical interactions relevant to neuroprotection.

A key mechanism through which 8-hydroxyquinoline derivatives exert neuroprotective effects is via metal chelation. tandfonline.comdovepress.com Metal ions such as copper, zinc, and iron are essential for normal biological functions, but their imbalance is implicated in the progression of neurodegenerative disorders. tandfonline.comnih.gov These metal ions can interact with proteins like amyloid-beta (Aβ) and alpha-synuclein, promoting their aggregation and accumulation in the brain, which leads to neurotoxicity and neuronal cell death. tandfonline.comresearchgate.net

The 8-hydroxyquinoline scaffold is a well-established bidentate metal-ion chelating agent, capable of forming stable complexes with various transition metal ions. dovepress.comamegroups.orgresearchgate.net This chelating ability allows it to modulate the concentration and reactivity of these metal ions. By binding to excess metal ions, these compounds can prevent them from participating in pathological processes, such as the formation of reactive oxygen species (ROS) and the aggregation of misfolded proteins. researchgate.netnih.gov An ideal chelator for neuroprotection is typically a lipophilic, low molecular weight compound that can cross the blood-brain barrier to reach target sites. tandfonline.com Derivatives of 8-hydroxyquinoline, such as Clioquinol (PBT-1) and PBT2, have been investigated in clinical trials for Alzheimer's disease based on this metal-protein attenuating strategy. researchgate.netamegroups.org These agents are thought to restore metal homeostasis, thereby reducing Aβ levels and oxidative stress. amegroups.orgdrugbank.com The structure of 4,8-dihydroxyquinoline-3-carboxylic acid, containing the critical 8-hydroxyquinoline chelating motif, suggests it may share this capacity for metal-protein attenuation, offering a potential avenue for neuroprotection.

Role of Metal Ions in Neurodegenerative Diseases

| Metal Ion | Associated Neurodegenerative Disease(s) | Pathological Role |

|---|---|---|

| Copper (Cu²⁺) | Alzheimer's Disease, Parkinson's Disease | Promotes amyloid-beta (Aβ) aggregation, catalyzes the formation of reactive oxygen species (ROS), contributes to oxidative stress. researchgate.netnih.gov |

| Zinc (Zn²⁺) | Alzheimer's Disease, Parkinson's Disease | Involved in Aβ plaque formation and can induce neuronal death at high concentrations. dovepress.comresearchgate.net |

| Iron (Fe³⁺) | Parkinson's Disease, Alzheimer's Disease | Accumulates in dopaminergic neurons, participates in Fenton chemistry to generate highly toxic hydroxyl radicals, leading to oxidative damage and neurodegeneration. researchgate.net |

Cannabinoid Receptor Modulation (CB2 Agonism/Antagonism)

The cannabinoid receptor type 2 (CB2) has emerged as an attractive therapeutic target due to its role in various physiological and pathological processes, particularly those involving the immune system and inflammation, without the psychotropic effects associated with the CB1 receptor. ucl.ac.benih.gov The 4-quinolone-3-carboxylic acid motif, a core component of 4,8-dihydroxyquinoline-3-carboxylic acid, has been the foundation for a class of potent and selective CB2 receptor modulators. nih.gov

Research into 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives, which are structurally related to 4,8-dihydroxyquinoline-3-carboxylic acid, has demonstrated their significant affinity and selectivity for the CB2 receptor. ucl.ac.be Structure-activity relationship studies have shown that modifications to the quinoline scaffold, including substitutions at various positions, can fine-tune the compound's binding affinity and functional activity, leading to the development of agonists, antagonists, or inverse agonists. nih.govnih.gov For instance, the introduction of an 8-methoxy group in one series of 4-quinolone-3-carboxamides resulted in a ligand with exceptionally high affinity and selectivity for the CB2 receptor. nih.gov Functional assays, such as [³⁵S]-GTPγS binding, have confirmed that many compounds in this class behave as CB2 receptor agonists. ucl.ac.be An agonist is a substance that binds to a receptor and activates it to produce a biological response, whereas an antagonist blocks the action of an agonist. wikipedia.orgmedchemexpress.com The potential for 4,8-dihydroxyquinoline-3-carboxylic acid to act as a CB2 receptor modulator is therefore plausible, given its structural similarity to these established ligands. Such activity could have therapeutic implications in inflammatory and neuroinflammatory conditions.

CB2 Receptor Activity of Related 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives

| Compound | hCB2 Ki (nM) | Selectivity (CB1/CB2) | Functional Activity at CB2 |

|---|---|---|---|

| Derivative 28 | 1.8 | >5556 | Agonist ucl.ac.be |

| Derivative 30 | 0.8 | >12500 | Agonist ucl.ac.be |

| Derivative 32R | 1.5 | >6667 | Agonist ucl.ac.be |

| 8-Methoxy Derivative 4a | 0.041 | >24000 | Inverse Agonist nih.gov |

Pharmacological and Therapeutic Potential of 4,8 Dihydroxyquinoline 3 Carboxylic Acid in Drug Discovery

Scaffold Design for Novel Drug Development

The 4-quinolone-3-carboxylic acid motif is a well-established and attractive starting point for the design of new drugs and combinatorial libraries. nih.gov This core structure, or scaffold, is present in a wide array of bioactive molecules, most notably the quinolone class of antibacterial agents that have been in clinical use since 1962. nih.gov Its versatility has prompted researchers to explore its potential beyond antimicrobial activity, leading to the discovery of derivatives with antitumor, anti-HIV, and cannabinoid receptor modulating properties. nih.gov

The value of the quinoline (B57606) carboxylic acid scaffold lies in its specific pharmacophore interactions. For instance, in the context of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, a class of agents with potential applications in cancer and autoimmune diseases, the carboxylic acid group is crucial. nih.gov It often forms key interactions, such as a salt bridge with arginine residues (like R136) and hydrogen bonds with other residues (like Q47) within the enzyme's binding pocket. nih.gov The quinoline core itself typically engages in interactions within a hydrophobic channel. nih.gov By using this established scaffold as a blueprint, medicinal chemists can design new analogues that retain these essential binding features while introducing modifications to improve potency, selectivity, and pharmacokinetic properties. nih.govnih.gov The 4,8-dihydroxyquinoline-3-carboxylic acid structure represents one such scaffold, offering multiple points for chemical modification to develop novel therapeutic candidates.

Lead Optimization and Structure-Activity Relationship (SAR) Studies

Once a promising "hit" compound is identified through screening, it enters the lead optimization phase. preprints.org This critical process aims to refine the molecule's structure to enhance its drug-like properties, including potency, selectivity, solubility, and metabolic stability, while minimizing potential toxicity. preprints.orgwuxiapptec.com A central component of lead optimization is the systematic investigation of structure-activity relationships (SAR), which explores how specific changes to a molecule's chemical structure affect its biological activity. wuxiapptec.com For the 4,8-dihydroxyquinoline-3-carboxylic acid scaffold, SAR studies are essential to guide the rational design of more effective and safer drug candidates.

The biological activity of the quinoline core can be profoundly altered by the addition or modification of chemical groups (substituents) at various positions. SAR studies on related quinoline compounds have provided valuable insights into how these modifications influence efficacy and selectivity.

For example, research on 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration found that inhibitory activity against whole tumor cells was linearly related to the lipophilicity (hydrophobicity) of the substituent at the 7-position. nih.gov In contrast, inhibition of a specific intracellular enzyme, malate (B86768) dehydrogenase, was related to the substituent's molar refractivity (a measure of its volume and polarizability). nih.gov This highlights how different substituents can modulate different aspects of a compound's activity, such as cell penetration versus enzyme binding.

Similarly, studies on 8-hydroxyquinoline (B1678124) derivatives have shown that substitutions on the quinoline ring are critical for activity. The introduction of halogen atoms, for instance, can increase lipophilicity and has been shown to be a key factor in the anticancer activity of some series of compounds. mdpi.com The nature of amine-containing Mannich base substituents at the 7-position of the 8-hydroxyquinoline scaffold was also found to strongly influence MDR-selective anticancer activity, with the basicity (pKa) of the amine playing a crucial role. nih.gov

A structure-guided design approach for 4-quinoline carboxylic acid analogues targeting the enzyme DHODH led to the discovery of highly potent inhibitors. nih.govnih.gov By strategically positioning hydrogen-bond accepting groups, researchers developed analogues that could form new interactions with amino acid residues in the enzyme's binding pocket, resulting in compounds with nanomolar inhibitory concentrations. nih.govnih.gov

Table 1: Impact of Substituent Modification on Biological Activity of Quinoline Derivatives This table presents findings from related quinoline structures to illustrate the principles of SAR.

| Parent Scaffold | Position of Modification | Substituent Type | Observed Effect on Activity | Reference(s) |

|---|---|---|---|---|

| 4-Hydroxyquinoline-3-carboxylic acid | Position 7 | Various | Inhibition of ascites cells is linearly related to the substituent's lipophilicity (π value). | nih.gov |

| 8-Hydroxyquinoline | Position 7 | Mannich Bases | pKa of the amine donor atom strongly influences MDR-selective anticancer activity. | nih.gov |

| 4-Quinoline carboxylic acid | Various | H-bond acceptors | Strategically placed groups formed new interactions, leading to potent DHODH inhibitors (IC50 = 9.71 nM). | nih.govnih.gov |

One of the challenges in drug design is balancing the need for potent biological activity with the physicochemical properties required for good bioavailability, such as membrane permeability and solubility. mdpi.com The carboxylic acid group in 4,8-dihydroxyquinoline-3-carboxylic acid is strongly ionized at physiological pH, which is excellent for forming interactions with target enzymes but can hinder the molecule's ability to cross cell membranes. nih.gov

A widely used solution to this problem is the prodrug approach. mdpi.comresearchgate.net A prodrug is an inactive or less active derivative of a parent drug that is designed to undergo a chemical or enzymatic transformation in the body to release the active compound. nih.gov For molecules containing a carboxylic acid, a common and effective strategy is to create an ester derivative. nih.gov Masking the polar carboxylic acid as a more lipophilic ester can significantly enhance its ability to diffuse across lipid membranes and be absorbed into the bloodstream or target cells. mdpi.com Once inside the body, ubiquitous esterase enzymes cleave the ester bond, regenerating the active carboxylic acid where it is needed. researchgate.net

This strategy has been explicitly considered for 4-quinoline carboxylic acid-based inhibitors, where researchers noted that an improved inhibitor could utilize a prodrug strategy to overcome reduced cellular permeability. nih.gov This approach allows for the optimization of both target binding (requiring the free acid) and systemic exposure (facilitated by the ester prodrug). mdpi.com

Targeted Drug Delivery System Development

Targeted drug delivery aims to concentrate a therapeutic agent at its site of action, such as a specific tissue or cell type, thereby increasing efficacy and reducing off-target side effects. researchgate.netmdpi.com This is often achieved by packaging the drug into nanocarriers like liposomes, polymer nanoparticles, or other advanced formulations. nih.govmicrofluidics-mpt.com

For quinoline derivatives, this approach is being actively explored. An abstract describes the development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for targeted drug delivery to the asialoglycoprotein receptor (ASGPR). researchgate.net The ASGPR is predominantly expressed on the surface of liver cells (hepatocytes), making it an attractive target for delivering drugs specifically to the liver. By attaching a ligand that the ASGPR recognizes to the quinoline scaffold, the drug can be guided to and internalized by liver cells, a strategy with potential applications in treating liver diseases. Although the specific compound is a structural isomer of the focus of this article (3-hydroxy-4-carboxylic vs. 4,8-dihydroxy-3-carboxylic), the research demonstrates the feasibility of applying targeted delivery strategies to this class of molecules. researchgate.net

Combination Therapies and Synergistic Effects in Preclinical Models

Complex diseases like cancer often involve multiple biological pathways, making them difficult to treat with a single agent. nih.gov Combination therapy, the use of two or more drugs, is a standard strategy to overcome this complexity, enhance therapeutic efficacy, and combat the development of drug resistance. nih.govnih.gov A key goal is to find combinations that produce a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of the individual drugs. nih.gov

While direct preclinical studies on combination therapies involving 4,8-dihydroxyquinoline-3-carboxylic acid are not prominently available, the mechanism of action of related compounds suggests a strong potential for such strategies. For example, some 4-quinoline carboxylic acid derivatives are potent inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH). nih.gov DHODH is essential for the de novo synthesis of pyrimidines, which are vital building blocks for DNA and RNA. nih.gov Preclinical research has shown that DHODH inhibitors can sensitize cancer cells to other chemotherapeutic agents, such as doxorubicin (B1662922) and fludarabine. nih.gov By depleting the pyrimidine (B1678525) pool, the DHODH inhibitor weakens the cancer cells' ability to repair DNA damage caused by another drug, leading to a synergistic anti-cancer effect. This provides a clear, rational basis for designing preclinical models to test 4,8-dihydroxyquinoline-3-carboxylic acid or its optimized analogues in combination with DNA-damaging agents or other targeted therapies.

Molecular Interactions and Binding Studies of 4,8 Dihydroxyquinoline 3 Carboxylic Acid

Interaction with Enzymes and Receptors: Binding Affinities and Kinetics

The 4,8-dihydroxyquinoline-3-carboxylic acid scaffold is a key feature in compounds designed to interact with various receptors. Derivatives of quinoline-3-carboxylic acid and quinoline-4-carboxylic acid have demonstrated notable binding affinities for several receptor types, suggesting a similar potential for the 4,8-dihydroxy variant.

Studies on related compounds, specifically 4-hydroxy-3-quinolinecarboxylic acid derivatives, have shown high affinity for the 5-HT3 receptor. nih.gov For instance, certain amide derivatives exhibit potent antagonist activity, with one of the most active compounds, endo-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-4-hydroxy-3-quinolinecarboxamide (6f), showing an ED50 of 0.1 µg/kg in the Bezold-Jarisch reflex test. nih.gov While some carboxamide derivatives displayed very high affinity for 5-HT3 receptors, with Ki values as low as 0.48 nM, this did not always translate to potent in vivo activity in the same test. nih.gov

Furthermore, derivatives of 3-hydroxyquinoline-4-carboxylic acid have been identified as potent ligands for the asialoglycoprotein receptor (ASGPR), a C-type lectin on hepatocytes. publichealthtoxicology.com These derivatives exhibit strong binding affinities, with dissociation constant (KD) values in the nanomolar range (0.1 - 30 nM), which surpasses the affinity of native ligands like N-acetylgalactosamine. publichealthtoxicology.com

The binding of a drug to its target is governed by both thermodynamic (affinity) and kinetic (association and dissociation rates) parameters. nih.govuniversiteitleiden.nl The residence time of a compound on its target, determined by the dissociation rate (k_off), is a crucial factor for its pharmacological effect in vivo. nih.gov For hydroxy-carboxylic acid (HCA) receptors, which bind endogenous metabolites like lactate (B86563) and 3-hydroxy-butyric acid, an arginine residue in a transmembrane helix is vital for the binding of carboxylic acid ligands. nih.govfrontiersin.org This suggests a potential interaction mechanism for 4,8-dihydroxyquinoline-3-carboxylic acid with this receptor family.

Table 1: Binding Affinities of Related Quinolone Carboxylic Acid Derivatives for Receptors

| Compound Type | Target Receptor | Binding Affinity | Reference |

|---|---|---|---|

| 4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide derivative (7d) | 5-HT3 | Ki = 0.48 nM | nih.gov |

| Ondansetron (Reference) | 5-HT3 | Ki = 7.6 nM | nih.gov |

| Granisetron (Reference) | 5-HT3 | Ki = 2.1 nM | nih.gov |

| 3-Hydroxyquinoline-4-carboxylic acid derivatives | Asialoglycoprotein Receptor (ASGPR) | KD = 0.1 - 30 nM | publichealthtoxicology.com |

Metal Chelation Properties and Biometal Homeostasis

The 8-hydroxyquinoline (B1678124) (8HQ) moiety is a well-established and potent metal-chelating agent. researchgate.nettandfonline.comnih.gov The presence of this scaffold in 4,8-dihydroxyquinoline-3-carboxylic acid confers upon it the ability to form stable complexes with various metal ions, playing a potential role in biometal homeostasis. researchgate.netnih.govdovepress.com Metal ions are crucial for numerous biological processes, and their imbalance can lead to disease. researchgate.nettandfonline.com The ability of 8HQ derivatives to permeate cell membranes and chelate metals makes them medicinally significant. researchgate.net

Chelation of Divalent Metal Ions (e.g., Mg²⁺, Cu, Zn, Mo)

Among the seven isomers of monohydroxyquinoline, only 8-hydroxyquinoline is capable of forming chelate complexes with divalent metal ions. tandfonline.comnih.govdovepress.com This chelation occurs via its oxygen and nitrogen donor atoms. nih.gov The biological activities of many 8HQ derivatives stem from this chelating ability, which can restore metal balance in pathological conditions. tandfonline.comdovepress.com The anticancer effects of some 8HQ derivatives, for example, are linked to their chelation of copper (Cu) and zinc (Zn) ions. nih.gov

The 8-hydroxyquinoline-2-carboxylic acid (8-HQA) variant has been specifically studied for its interaction with molybdate (B1676688) (MoO₄²⁻), the primary form of molybdenum in aqueous environments. nih.gov This highlights the versatility of the 8-hydroxyquinoline carboxylic acid structure in binding different essential metal ions.

Role as a Siderophore or Molybdophore Analogue

Siderophores are small molecules produced by bacteria to scavenge iron (Fe³⁺) from the environment. nih.govmdpi.com They typically utilize chelating groups such as catecholates, hydroxamates, or α-hydroxy-carboxylic acids. researchgate.net The 8-hydroxyquinoline moiety has been recognized as a robust alternative to these traditional chelating groups in the design of synthetic siderophore mimics. researchgate.net A tripodal ligand based on three 8-hydroxyquinoline units, O-TRENSOX, demonstrates a high and selective affinity for Fe(III) over divalent metal ions like Cu(II) and Zn(II). researchgate.net

Given this precedent, 4,8-dihydroxyquinoline-3-carboxylic acid can be considered a siderophore analogue. Its 8-hydroxyquinoline core provides the necessary functionality for iron chelation. researchgate.net

Furthermore, research into 8-hydroxyquinoline-2-carboxylic acid (8-HQA), found in high concentrations in the gut of certain insect larvae, suggests it may function as a siderophore. nih.gov Subsequent investigations into its interaction with molybdate have also proposed a potential role for 8-HQA as a molybdophore—a molecule that binds and transports molybdenum. nih.gov This dual potential as both a siderophore and molybdophore analogue underscores the significance of the 8-hydroxyquinoline carboxylic acid structure in metal transport and homeostasis.

Interaction with Nucleic Acids (DNA, RNA)

The quinoline (B57606) ring system is a common feature in molecules that interact with nucleic acids. In-silico studies on related 2,4-disubstituted quinoline-3-carboxylic acid derivatives indicate that these compounds can bind to the A/T minor groove region of a B-DNA duplex. nih.gov This binding is facilitated by hydrogen bonds between the compound and the nucleic acid base pairs. nih.gov Similarly, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides, which share a core structural motif, are known to target the bacterial enzyme DNA gyrase B, which interacts directly with DNA. nih.gov

The interaction of various small molecules with DNA versus RNA can be selective. instras.com Classical intercalators, which insert themselves between base pairs, often have planar aromatic ring systems. instras.com While some quinoline-based antibiotics, like quinoxaline, bind strongly to DNA, the specific binding mechanism and preference (DNA vs. RNA) can be heavily influenced by structural modifications. instras.comnih.gov For a molecule like 4,8-dihydroxyquinoline-3-carboxylic acid, the planar quinoline core suggests a potential for interaction with nucleic acids, likely through groove binding or intercalation, although specific experimental data for this exact compound is needed for confirmation.

Protein Binding and Modulation of Protein Function

The 4,8-dihydroxyquinoline-3-carboxylic acid structure has the potential to bind to and modulate the function of various proteins, particularly enzymes. The chelating properties of the 8-hydroxyquinoline group can be a mechanism of enzyme inhibition, where the molecule sequesters essential metal cofactors required for enzymatic activity. tandfonline.com For instance, the antimicrobial effect of 8HQ derivatives is partly attributed to their ability to bind metallic prosthetic groups of microbial enzymes, thereby inhibiting their function. tandfonline.com

Inhibition of Protein Tyrosine Kinases (PTKs)

Protein tyrosine kinases (PTKs) are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, making them important drug targets. The 4-quinolone-3-carboxylic acid scaffold has been successfully used to develop inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin (B600854) signaling. nih.gov These compounds act as competitive inhibitors, binding to the enzyme's active site with IC₅₀ values in the low micromolar range. nih.gov

More specifically, derivatives of 4-aminoquinoline-3-carboxamide have been developed as potent, reversible inhibitors of Bruton's Tyrosine Kinase (BTK), a key enzyme in B-cell signaling. acs.orgnih.gov A leading compound from this series demonstrated a strong inhibitory effect on BTK with an IC₅₀ value of 5.3 nM. nih.gov In contrast, replacing the 4-aminoquinoline-3-carboxamide core with a 4-hydroxyquinoline-3-carboxamide resulted in a significant loss of BTK inhibition, highlighting the critical role of the substituent at the 4-position for binding to this specific kinase. acs.org

Table 2: Inhibitory Activity of Related Quinolone Carboxylic Acid Derivatives Against Protein Tyrosine Kinases

| Compound Series | Target Enzyme | Potency | Reference |

|---|---|---|---|

| 4-Quinolone-3-carboxylic acids | Protein Tyrosine Phosphatase 1B (PTP1B) | Low micromolar IC₅₀ values | nih.gov |

| 4-Aminoquinoline-3-carboxamide derivative (Compound 25) | Bruton's Tyrosine Kinase (BTK) | IC₅₀ = 5.3 nM | nih.gov |

| 4-Aminoquinoline-3-carboxamide derivative (Compound 7) | Bruton's Tyrosine Kinase (BTK) | IC₅₀ = 72.8 nM | acs.org |

DNA Gyrase and Topoisomerase Binding

The quinolone class of compounds, to which 4,8-dihydroxyquinoline-3-carboxylic acid belongs, is well-established for its interaction with bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govresearchgate.net These enzymes are crucial for managing DNA topology during replication, transcription, and repair, making them prime targets for antibacterial agents. nih.gov The key event in the action of quinolones is the stabilization of a covalent enzyme-DNA complex, which traps the enzyme on the DNA, leading to the release of lethal double-strand breaks and subsequent cell death. researchgate.net

The binding of quinolones to DNA gyrase is a complex interaction mediated through a unique structural motif. The C-3 carboxylic acid and the C-4 keto group (or hydroxyl group in the case of the subject compound) are fundamental to this activity. nih.gov This region of the quinolone molecule chelates a magnesium ion (Mg²⁺), which is coordinated by four water molecules. nih.gov These coordinated water molecules then form hydrogen bonds with key amino acid residues in the A subunit of DNA gyrase (GyrA), specifically serine at position 83 (Ser83) and aspartic acid at position 87 (Asp87), based on E. coli numbering. nih.gov This water-metal ion bridge is a hallmark of quinolone binding to the GyrA-DNA complex. nih.gov

In addition to interactions with GyrA, related compounds have shown significant binding within the ATP-binding site located in the B subunit of DNA gyrase (GyrB). nih.gov Studies on structurally similar 4-hydroxy-2-quinolone-3-carboxamides revealed that the 4-hydroxyl group is critical for forming hydrogen bonds with residues such as glutamic acid at position 58 (Glu58) and arginine at position 84 (Arg84) in the ATP binding site of S. aureus GyrB. nih.gov The carboxamide portion, analogous to the carboxylic acid of the subject compound, forms hydrogen bonds with arginine at position 144 (Arg144). nih.gov This suggests that the 4,8-dihydroxyquinoline-3-carboxylic acid scaffold has the potential to interact with both the DNA-cleavage site in GyrA and the ATPase site in GyrB.

| Target Enzyme Subunit | Interacting Ligand Moiety | Key Amino Acid Residues (E. coli / S. aureus) | Primary Interaction Type | Reference |

|---|---|---|---|---|

| DNA Gyrase A (GyrA) | C3-Carboxylic Acid & C4-Keto/Hydroxyl | Ser83, Asp87 | Water-Mg²⁺ mediated Hydrogen Bonds | nih.gov |

| DNA Gyrase B (GyrB) | C4-Hydroxyl Group | Glu58, Arg84 | Hydrogen Bonds | nih.gov |

| DNA Gyrase B (GyrB) | C3-Carboxylic Acid | Arg144 | Hydrogen Bonds | nih.gov |

Proteasome Inhibition

The proteasome is a large protein complex responsible for degrading unnecessary or damaged proteins, playing a vital role in cellular homeostasis. Its inhibition has emerged as a therapeutic strategy, particularly in oncology and for certain parasitic diseases. nih.govnih.gov Research has identified that various substituted quinoline scaffolds can act as inhibitors of the proteasome. nih.gov

Studies have shown that quinoline derivatives can function as nonpeptidic, noncovalent inhibitors of the 20S proteasome core particle. nih.gov Specifically, they have been found to inhibit the chymotrypsin-like (CT-L) proteolytic activity associated with the β5 catalytic subunit of the proteasome. nih.gov In some cases, these inhibitors are believed to bind at the interface between the β4 and β5 subunits. nih.gov The discovery of a substituted quinoline with an IC₅₀ value of 5.4 μM against the human proteasome's chymotrypsin-like activity highlights the potential of this chemical class. nih.gov

While direct experimental evidence for 4,8-dihydroxyquinoline-3-carboxylic acid as a proteasome inhibitor is not extensively documented, the established activity of the broader quinoline family suggests a potential for such interactions. The specific dihydroxy substitution pattern could influence binding affinity and selectivity for the proteasome's catalytic subunits.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. bdjpharmacol.comnih.gov This technique provides valuable insights into the molecular interactions between a ligand, such as 4,8-dihydroxyquinoline-3-carboxylic acid, and its protein target at the atomic level. Numerous docking studies have been performed on quinoline-3-carboxylic acid derivatives to elucidate their binding modes with targets like DNA gyrase and topoisomerase. nih.goviosrphr.orgmdpi.com

These simulations consistently highlight the critical role of the carboxylic acid group at the C-3 position. This moiety frequently engages in strong polar interactions, forming hydrogen bonds and salt bridges with positively charged or polar amino acid residues within the enzyme's active site, such as Arginine (Arg) and Glutamine (Gln). nih.goviosrphr.org For instance, docking of 4-quinoline carboxylic acid derivatives into the active site of human dihydroorotate (B8406146) dehydrogenase (a model system) showed strong polar interactions between the carboxylic acid's oxygen atoms and residues Arg136 and Gln47. iosrphr.org

Below is a summary of representative molecular docking findings for quinoline derivatives with various protein targets.

| Target Protein | PDB ID | Ligand Class / Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| DNA Gyrase B (S. aureus) | Not Specified | N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides | Not Specified | Arg84, Arg144, Glu58, Pro87 | nih.gov |

| Human Topoisomerase IIα | 4FM9 | Ciprofloxacin | -6.54 | GLN773 | nih.gov |

| Human Topoisomerase IIα | 4FM9 | Moxifloxacin | -7.7 | GLN773 | nih.gov |

| Human Topoisomerase IIβ | 3Q3X | Ofloxacin | -11.8 | ASP479, SER480 | nih.gov |

| E. coli DNA Gyrase | 2XCT | 3,3′-di-O-methylellagic acid | -5.2 | Gly1082, Ser1085, Arg1122, Asp437 | nih.gov |

| Topoisomerase II-DNA Complex | 5BTD / 5BTG | Fluoroquinolone derivatives | Not Specified | Interactions with enzyme amino acids and DNA bases | mdpi.com |

Advanced Analytical Methodologies for Research on 4,8 Dihydroxyquinoline 3 Carboxylic Acid

Chromatographic Techniques for Separation and Purification (HPLC, LC/MS)

The separation and purification of 4,8-Dihydroxyquinoline-3-carboxylic acid from synthetic reaction mixtures or biological matrices are primarily achieved using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS).

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a common method for analyzing quinoline (B57606) derivatives. nih.gov However, the polar nature of the carboxylic acid group in 4,8-Dihydroxyquinoline-3-carboxylic acid presents a challenge for retention on standard nonpolar stationary phases like C18. nih.gov To achieve adequate retention and separation, mobile phase modifiers such as formic acid or ammonium (B1175870) formate (B1220265) are often employed to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity. dcu.ie The choice of mobile phase composition, including the organic solvent (e.g., acetonitrile (B52724) or methanol) and aqueous buffer, is optimized to achieve symmetric peak shapes and efficient separation from impurities or related compounds. dcu.ieresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC/MS): LC/MS combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This hybrid technique is indispensable for the analysis of quinoline carboxylic acids in complex biological samples. researchgate.net The mild ionization conditions of LC/MS are advantageous for analyzing thermally labile molecules. researchgate.net For quantitative analysis, derivatization may be employed to improve chromatographic retention and enhance mass spectrometric response. Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) have shown high efficiency in derivatizing carboxylic acids for LC/MS analysis. nih.govnih.gov

Table 1: Typical Chromatographic Conditions for Analysis of Related Quinoline Carboxylic Acids

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Column | Reversed-phase (e.g., C18, C8) | Standard for separation of moderately polar organic molecules. nih.govdcu.ie |

| Mobile Phase | Acetonitrile/Methanol and Water with acid modifier (e.g., 0.1% Formic Acid) | Acid suppresses ionization of the carboxylic acid, improving retention on the nonpolar stationary phase. dcu.ie |

| Detection | UV at specific wavelength (e.g., 254 nm, 264 nm) or Mass Spectrometry | UV detection is common for aromatic compounds; MS provides higher selectivity and sensitivity. dcu.iemu-varna.bg |

| Flow Rate | 0.5 - 1.0 mL/min | Typical analytical flow rates for standard HPLC columns. |

| Derivatization | Optional (e.g., with 3-NPH) | Can improve retention and ionization efficiency for quantitative LC/MS analysis of carboxylic acids. nih.govnih.gov |

Mass Spectrometry for Structural Elucidation and Metabolite Identification

Mass spectrometry (MS) is a cornerstone for the structural analysis of 4,8-Dihydroxyquinoline-3-carboxylic acid and the identification of its metabolites.

Structural Elucidation: High-resolution mass spectrometry (HRMS) provides a precise mass measurement of the parent ion, allowing for the determination of its elemental composition (C₁₀H₇NO₄). frontiersin.org Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting product ions. This fragmentation pattern provides a fingerprint that helps to confirm the compound's structure. For quinoline-4-carboxylic acids, characteristic fragmentation often involves the loss of the carboxylic acid group (a loss of 45 Da) and other cleavages of the quinoline ring system. nih.govmdpi.com These fragmentation pathways help to distinguish between isomers.

Metabolite Identification: In drug discovery and metabolism studies, LC/MS is the primary tool for identifying metabolites. chemrxiv.org After incubating 4,8-Dihydroxyquinoline-3-carboxylic acid with liver microsomes, hepatocytes, or in vivo systems, samples are analyzed by LC-HRMS. chemrxiv.org Putative metabolites are identified by searching for predicted mass shifts corresponding to common metabolic transformations (e.g., hydroxylation, glucuronidation, sulfation). The structure of these metabolites is then confirmed by comparing their MS/MS fragmentation patterns with that of the parent compound. nih.govchemrxiv.org

Table 2: Expected Mass Spectrometry Data for 4,8-Dihydroxyquinoline-3-carboxylic Acid

| Parameter | Expected Value/Observation | Rationale/Reference |

|---|---|---|

| Molecular Formula | C₁₀H₇NO₄ | Based on the chemical structure. nih.gov |

| Monoisotopic Mass | 205.0375 Da | Precise mass used for identification in HRMS. nih.gov |

| Nominal Mass | 205 Da | Integer mass observed in low-resolution MS. |

| Primary MS/MS Fragments | Loss of H₂O (-18 Da), Loss of CO₂ (-44 Da), Loss of COOH (-45 Da) | Common fragmentation pathways for hydroxy-substituted carboxylic acids. libretexts.org |

| Metabolic Transformations | Phase I (Oxidation, Hydroxylation), Phase II (Glucuronidation, Sulfation) | Standard metabolic pathways for xenobiotics containing hydroxyl and carboxylic acid groups. chemrxiv.org |

Spectroscopic Quantification Methods (UV-Vis, Fluorescence, Luminescence)

Spectroscopic methods offer rapid and accessible means for quantifying 4,8-Dihydroxyquinoline-3-carboxylic acid, leveraging its inherent light-absorbing and emitting properties.

UV-Vis Spectroscopy: The quinoline ring system is a strong chromophore. Carboxylic acids without additional conjugation typically absorb around 210 nm. libretexts.orgresearchgate.net Due to the extended conjugation provided by the quinoline core and the hydroxyl substituents, 4,8-Dihydroxyquinoline-3-carboxylic acid is expected to have distinct absorption maxima in the UV-Vis spectrum, likely at wavelengths longer than 250 nm. mu-varna.bgresearchgate.net According to Beer-Lambert law, the absorbance at a specific wavelength is directly proportional to the concentration, allowing for quantification. The pH of the solution can influence the UV spectrum due to the ionization of the hydroxyl and carboxylic acid groups. conicet.gov.ar

Fluorescence and Luminescence Spectroscopy: Many quinoline derivatives are fluorescent, a property that can be exploited for highly sensitive detection. beilstein-journals.org 8-Hydroxyquinoline (B1678124) derivatives, in particular, are known to form highly luminescent complexes with metal ions, especially lanthanides like Europium (Eu(III)) and Terbium (Tb(III)). nih.govresearchgate.net The 8-hydroxy group on 4,8-Dihydroxyquinoline-3-carboxylic acid acts as a chelating site and an "antenna," absorbing light and efficiently transferring the energy to the complexed metal ion, which then emits its characteristic sharp and long-lived luminescence. nih.govnih.gov This sensitized luminescence provides a basis for developing highly specific and sensitive assays for the compound. researchgate.netnih.gov

Table 3: Spectroscopic Properties and Methods for 4,8-Dihydroxyquinoline-3-carboxylic Acid

| Method | Property | Application & Notes |

|---|---|---|

| UV-Vis Spectroscopy | Absorption maxima (λmax) dependent on solvent and pH. | Quantitative analysis based on Beer-Lambert law. Expected λmax > 250 nm. mu-varna.bglibretexts.orgresearchgate.net |

| Fluorescence Spectroscopy | Intrinsic fluorescence of the quinoline core. | Sensitive detection and quantification. Emission properties are influenced by molecular structure and environment. beilstein-journals.orgacgpubs.org |

| Luminescence Spectroscopy | Sensitized emission upon chelation with lanthanide ions (e.g., Eu³⁺, Tb³⁺). | Highly sensitive and selective detection method. The 8-hydroxy group acts as an antenna for energy transfer. nih.govresearchgate.netnih.gov |

Electrochemical Methods for Detection and Mechanistic Studies

Electrochemical techniques are valuable for investigating the redox properties of 4,8-Dihydroxyquinoline-3-carboxylic acid and for developing sensitive detection methods.

The hydroxyquinoline moiety is electrochemically active and can be oxidized at a solid electrode surface. nih.gov Techniques like Cyclic Voltammetry (CV) can be used to study the oxidation mechanism. Studies on similar hydroxyquinoline carboxylic acids have revealed that the oxidation process can be complex, often involving proton transfer steps coupled with electron transfers. nih.gov The presence of the electron-donating hydroxyl groups facilitates oxidation.

For detection, methods like Differential Pulse Voltammetry (DPV) offer high sensitivity and can be used for the quantitative analysis of the compound. rsc.org By modifying the surface of an electrode, for example with conductive polymers or nanomaterials, the sensitivity and selectivity of the detection can be significantly enhanced. rsc.orgresearchgate.net These modified electrodes can lower the oxidation potential and increase the peak current, leading to lower detection limits. rsc.orgmdpi.com

Table 4: Electrochemical Analysis of Hydroxyquinoline Derivatives

| Technique | Information Obtained | Relevance to 4,8-Dihydroxyquinoline-3-carboxylic Acid |

|---|---|---|